N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a furan ring, a piperazine moiety, and a quinazolinone core, linked through a thioacetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone structure.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Furan Ring: The furan ring can be attached via a Friedel-Crafts alkylation reaction.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a condensation reaction with appropriate thiol and acylating agents.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and thioacetamide group can be susceptible to oxidation under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the quinazolinone core may yield dihydroquinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide would depend on its specific biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- **N-(furan-2-ylmethyl)-2-((1-piperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- **N-(furan-2-ylmethyl)-2-((1-(4-methylpiperidin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Uniqueness
N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-23-8-10-24(11-9-23)25-17-7-3-2-6-16(17)19(22-20(25)27)29-14-18(26)21-13-15-5-4-12-28-15/h4-5,12H,2-3,6-11,13-14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDAHNDBJUJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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